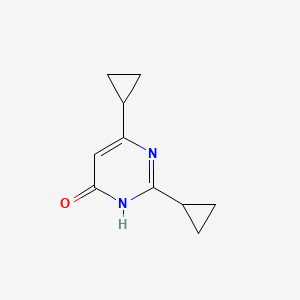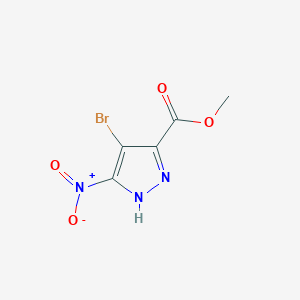
6-Nitro-1H-indazol-4-ol
Vue d'ensemble
Description
6-Nitro-1H-indazol-4-ol is a chemical compound with the molecular formula C7H5N3O3 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 1H-indazole, which is the core structure of this compound, has been studied extensively. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C7H5N3O3/c11-10(12)6-2-1-5-4-8-9-7(5)3-6/h1-4H,(H,8,9) .Chemical Reactions Analysis
The reaction mechanisms for the synthesis of indazoles have been studied. A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 179.13 .Applications De Recherche Scientifique
Chemical Synthesis and Modification
6-Nitro-1H-indazol-4-ol is utilized in various chemical synthesis processes. One significant application involves regiospecific nucleophilic substitution in derivatives of indazole. For instance, 4,6-dinitro-1-phenyl-1H-indazole reacts with specific nucleophiles leading to the selective replacement of the nitro group at position 4. This reaction is pivotal in preparing novel indazole derivatives with potential biological importance (Starosotnikov et al., 2004).
Biological and Pharmacological Research
This compound and its derivatives show significant biological activities. For instance, the synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole has been reported, which exhibited notable antibacterial, antifungal, and anti-inflammatory activities (Samadhiya et al., 2012). Another study on the nitric oxide synthase inhibition properties of 7-nitro indazole and related indazoles, including 6-nitro indazole, highlights its potential in developing novel antinociceptive drugs (Moore et al., 1993).
Material Science and Dye Synthesis
In the field of material science, this compound derivatives have been used in the synthesis of green dyes. A study on the synthesis and cyclic voltammetry analysis of new heterocyclic green dyes based on 6-nitro-1H-indazole derivatives showcases its utility in developing novel colorants with potential industrial applications (Pordel et al., 2014).
Antimicrobial Research
The synthesis and characterization of 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols, which are derivatives of 6-nitro-1H-indazole, have demonstrated antimicrobial properties. These compounds were evaluated against various bacterial and fungal strains, indicating their potential in antimicrobial drug development (Gopalakrishnan et al., 2009).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 6-Nitro-1H-indazol-4-ol are Nitric oxide synthase, inducible (iNOS) and Nitric oxide synthase, endothelial (eNOS) . These enzymes play a crucial role in the production of nitric oxide (NO), a key signaling molecule involved in various physiological processes including vasodilation, immune response, and neurotransmission.
Mode of Action
This compound interacts with its targets (iNOS and eNOS) by inhibiting their activity . This inhibition reduces the production of nitric oxide, leading to changes in the physiological processes that NO is involved in.
Biochemical Pathways
The inhibition of iNOS and eNOS by this compound affects the nitric oxide synthase pathway . This pathway is responsible for the production of nitric oxide from L-arginine. Downstream effects of this inhibition can include alterations in vasodilation, immune response, and neurotransmission, depending on the specific role of NO in these processes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of nitric oxide production due to the inhibition of iNOS and eNOS . This can lead to changes in the physiological processes that NO is involved in, such as vasodilation, immune response, and neurotransmission.
Analyse Biochimique
Biochemical Properties
6-Nitro-1H-indazol-4-ol plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the kynurenine pathway of tryptophan metabolism . This interaction leads to the inhibition of IDO1 activity, resulting in the modulation of immune responses. Additionally, this compound has been shown to interact with various kinases, including tyrosine kinases, which play a role in cell signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases such as cancer and chronic inflammatory conditions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . It influences cell signaling pathways by modulating the activity of key proteins involved in these pathways, such as kinases and transcription factors . Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in cell growth and survival. These cellular effects underscore the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of IDO1, which leads to the depletion of tryptophan and the accumulation of kynurenine pathway metabolites . This results in the suppression of T-cell proliferation and the induction of apoptosis in immune cells. Additionally, this compound binds to and inhibits the activity of various kinases, thereby disrupting cell signaling pathways that are critical for cell growth and survival . These molecular interactions highlight the compound’s potential as a modulator of immune responses and cell signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important considerations for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and immunosuppression . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine pathway of tryptophan metabolism . It interacts with enzymes such as IDO1, leading to the modulation of metabolic flux and the levels of metabolites in this pathway . Additionally, the compound may affect other metabolic pathways by interacting with various enzymes and cofactors . These interactions underscore the compound’s potential to modulate metabolic processes in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is known to accumulate in specific tissues, such as the liver and spleen, where it exerts its biological effects . Additionally, this compound may interact with transporters involved in the uptake and efflux of drugs, affecting its distribution and localization within the body . These transport and distribution properties are important considerations for its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its biological effects.
Propriétés
IUPAC Name |
6-nitro-1H-indazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-2-4(10(12)13)1-6-5(7)3-8-9-6/h1-3,11H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVZVYOJGUIMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646155 | |
| Record name | 6-Nitro-1,2-dihydro-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-81-0 | |
| Record name | 6-Nitro-1,2-dihydro-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


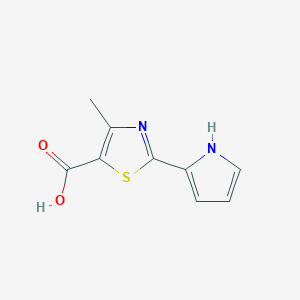
![2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1436681.png)
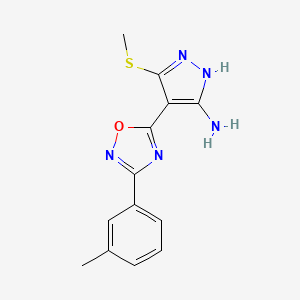

![3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine](/img/structure/B1436685.png)
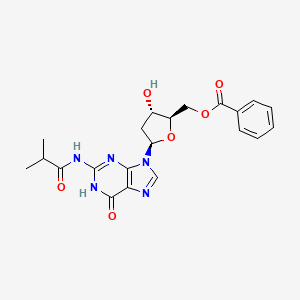


![4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride](/img/structure/B1436691.png)

![1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436694.png)
![6-methyl-1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436695.png)
